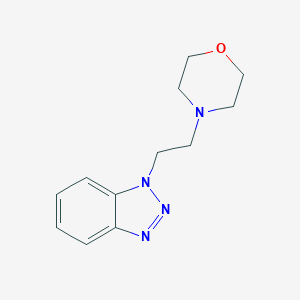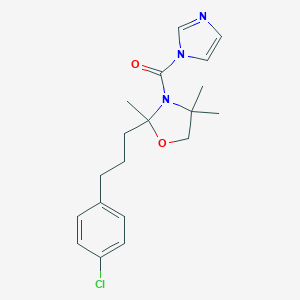
Barium arsorite (3/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium arsorite (3/2) is a chemical compound with the formula Ba₃(AsO₄)₂. It is a barium salt of arsenic acid and is known for its unique properties and applications in various fields. This compound is typically found in solid form and is characterized by its crystalline structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Barium arsorite (3/2) can be synthesized through a precipitation reaction. One common method involves reacting barium chloride (BaCl₂) with sodium arsenate (Na₃AsO₄) in an aqueous solution. The reaction proceeds as follows: [ 3BaCl₂ + 2Na₃AsO₄ \rightarrow Ba₃(AsO₄)₂ + 6NaCl ] The resulting barium arsorite (3/2) precipitates out of the solution and can be collected by filtration and dried.
Industrial Production Methods: In industrial settings, barium arsorite (3/2) is produced using similar precipitation methods but on a larger scale. The reactants are mixed in large reactors, and the precipitate is separated using industrial filtration systems. The compound is then dried and purified to meet the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Barium arsorite (3/2) undergoes several types of chemical reactions, including:
Oxidation: Barium arsorite (3/2) can be oxidized to form barium arsenate (Ba₃(AsO₄)₂).
Reduction: Under certain conditions, it can be reduced to form elemental arsenic and barium oxide.
Substitution: It can participate in substitution reactions where the arsenate group is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like hydrogen gas (H₂) or carbon monoxide (CO) can be employed.
Substitution: Reagents such as sodium sulfate (Na₂SO₄) or sodium carbonate (Na₂CO₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: Barium arsenate (Ba₃(AsO₄)₂)
Reduction: Elemental arsenic (As) and barium oxide (BaO)
Substitution: Various barium salts depending on the substituting anion
Applications De Recherche Scientifique
Barium arsorite (3/2) has several applications in scientific research, including:
Chemistry: It is used as a precursor for synthesizing other barium and arsenic compounds.
Biology: It is studied for its potential effects on biological systems, particularly in toxicology research.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a contrast agent.
Industry: It is used in the production of specialty glasses and ceramics due to its unique properties.
Mécanisme D'action
The mechanism of action of barium arsorite (3/2) involves its interaction with various molecular targets. In biological systems, it can interact with cellular components, leading to potential toxic effects. The arsenate group can interfere with cellular respiration by inhibiting enzymes involved in the Krebs cycle. Additionally, barium ions can affect muscle function by altering ion channels in cell membranes.
Comparaison Avec Des Composés Similaires
Barium arsenate (Ba₃(AsO₄)₂): Similar in composition but differs in oxidation state.
Barium sulfate (BaSO₄): Used as a contrast agent in medical imaging.
Barium carbonate (BaCO₃): Used in the production of ceramics and glass.
Uniqueness: Barium arsorite (3/2) is unique due to its specific combination of barium and arsenate ions, which gives it distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest in scientific research.
Propriétés
IUPAC Name |
barium(2+);diarsorite |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2AsO3.3Ba/c2*2-1(3)4;;;/q2*-3;3*+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGTWLMHJQXKLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][As]([O-])[O-].[O-][As]([O-])[O-].[Ba+2].[Ba+2].[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
As2Ba3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50607806 |
Source


|
| Record name | Barium arsorite (3/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50607806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
657.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125687-68-5 |
Source


|
| Record name | Barium arsorite (3/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50607806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
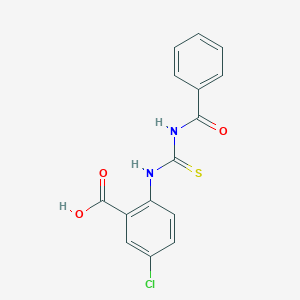
![7-Methylimidazo[1,5-a]pyridine](/img/structure/B144877.png)
![(11E)-3-hydroxy-10-methyl-7-propan-2-yl-11-(3,5,6-trihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B144882.png)
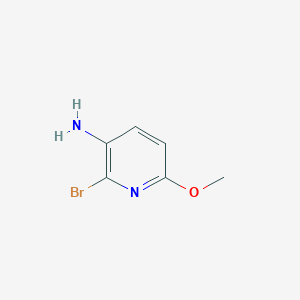


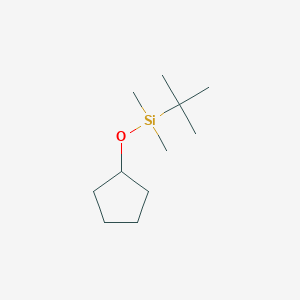

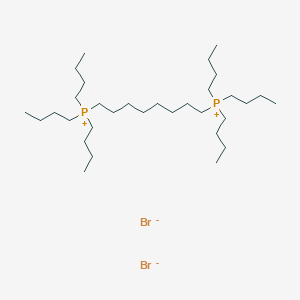
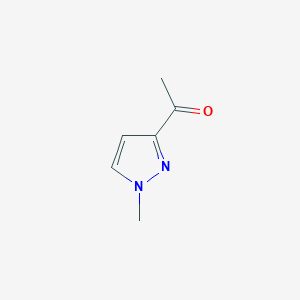
![5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B144900.png)
